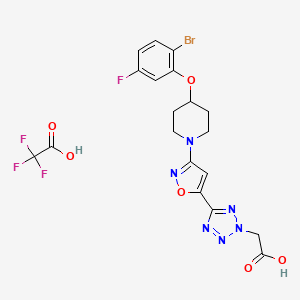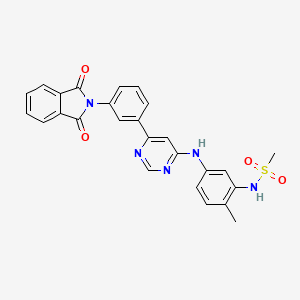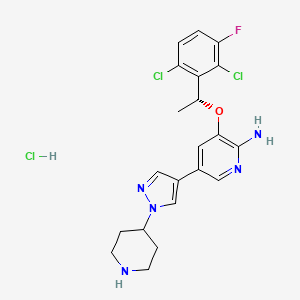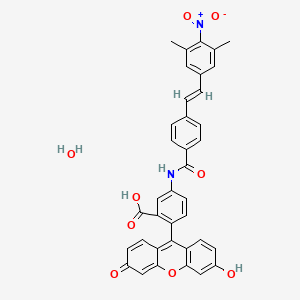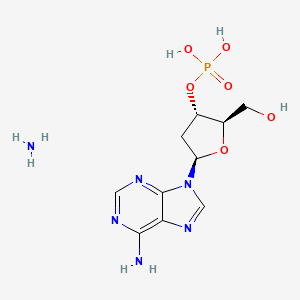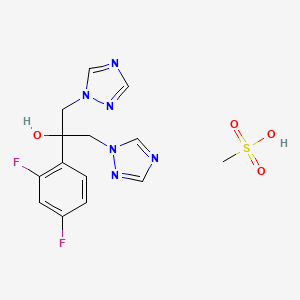
Fluconazole mesylate
Vue d'ensemble
Description
Fluconazole mesylate is a triazole antifungal drug used in the treatment and prevention of superficial and systemic fungal infections . It is used to treat serious fungal or yeast infections, including vaginal candidiasis, oropharyngeal candidiasis (thrush, oral thrush), esophageal candidiasis (candida esophagitis), other candida infections (including urinary tract infections, peritonitis [inflammation of the lining of the stomach], and infections that may occur in different parts of the body), or fungal (cryptococcal) meningitis . Fluconazole is also used to treat infections caused by fungus, which can invade any part of the body including the mouth, throat, esophagus, lungs, bladder, genital area, and the blood .
Molecular Structure Analysis
Fluconazole has the molecular formula C13H12F2N6O . It is a synthetic bis-triazole compound . The analysis of calculated infrared (IR) spectra with the use of PBE1PBE (voriconazole) or APF (fluconazole) functionals shows good accordance with the experimental IR spectrum .Chemical Reactions Analysis
A continuous, two-reactor, three-step synthesis of fluconazole from 2-chloro-2′,4′-difluoroacetophenone was achieved with no intermediate purification . The synthesis has been successfully demonstrated on a Vapourtec commercial flow chemistry system .Physical And Chemical Properties Analysis
The density, pH, and mean concentration of the oral suspension did not change significantly . The recovery of fluconazole ranged from 92.67% to 98.79% (5°C) and from 94.31% to 100.02% (25°C), both within the specification limits .Applications De Recherche Scientifique
1. Pharmacokinetics in HIV-Positive Patients
Fluconazole, known for inhibiting human cytochrome P-450 isozymes, has been studied for its effects when combined with delavirdine, a reverse transcriptase inhibitor used in HIV-1 treatment. The research found no significant pharmacokinetic interactions, suggesting concurrent use without dose adjustment is possible (Borin et al., 1997).
2. Therapeutic Potential in Superficial and Systemic Mycoses
Fluconazole has been reviewed for its potential in treating various mycoses, highlighting its novel pharmacokinetic properties like metabolic stability and high water solubility. Clinical experiences, particularly in candidiasis and cryptococcosis treatment, have been promising, although further studies are needed to establish optimal dosages for serious mycoses (Grant & Clissold, 1990).
3. In Vitro Antifungal Effects
The antifungal efficacy of fluconazole has been examined in vitro, revealing its minimal inhibitory concentrations against pathogenic Candida species. This study contributes to understanding the compound's relative inhibition factors and aids in correlating in vitro activity with in vivo efficacy (Odds, Cheesman, & Abbott, 1986).
4. Population Pharmacokinetics in Infants
Research has focused on the pharmacokinetics of fluconazole in neonates, providing insights into how dosing adjustments based on gestational and postnatal age are crucial for achieving effective drug exposure in young infants (Wade et al., 2008).
5. Resistance in Cryptococcus Species
A systematic review on fluconazole resistance in Cryptococcus species clinical isolates shows a concerning increase in resistance, especially in relapse cases. This highlights the need for more studies to establish antifungal breakpoints for Cryptococcus spp. (Bongomin et al., 2018).
6. Pharmacokinetic Drug-Drug Interactions
Fluconazole's role as a moderate inhibitor of several cytochrome P450 enzymes has been studied to understand its impact on drug-drug interactions. This research is crucial for predicting interactions in clinical settings and ensuring safe polypharmacy (Lu et al., 2008).
7. Gender Differences in Pharmacokinetics
A study examining the influence of gender on fluconazole pharmacokinetics found that females exhibit higher plasma concentrations, indicating the need for gender-specific dosing considerations (Carrasco-Portugal & Flores-Murrieta, 2007).
Mécanisme D'action
Fluconazole works like other azoles and is a potent inhibitor of ergosterol biosynthesis through its action on the cytochrome P-450- dependent enzyme, lanosterol 14 -demethylase . Ergosterol is the principal sterol in the membrane of susceptible fungal cells. Depletion of ergosterol, and accumulation of methylated sterols leads to disruptions in membrane structure and function .
Safety and Hazards
Orientations Futures
Fluconazole is a commonly prescribed first-generation triazole antifungal. Although the toxicity profile of fluconazole has been evaluated in clinical trials, there are scant data regarding its tolerability with long-term therapy . A significant number of patients receiving long-term fluconazole therapy for coccidioidomycosis experienced adverse effects. Of these, around two-thirds required a therapeutic change . These findings are representative of the adverse effect profile of long-term fluconazole therapy as it is used in clinical practice for coccidioidomycosis as opposed to use in clinical trials .
Propriétés
IUPAC Name |
2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N6O.CH4O3S/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21;1-5(2,3)4/h1-3,6-9,22H,4-5H2;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJUZHMCPBPNFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluconazole mesylate | |
CAS RN |
159532-41-9 | |
| Record name | 1H-1,2,4-Triazole-1-ethanol, α-(2,4-difluorophenyl)-α-(1H-1,2,4-triazol-1-ylmethyl)-, methanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159532-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



